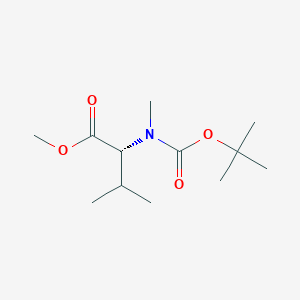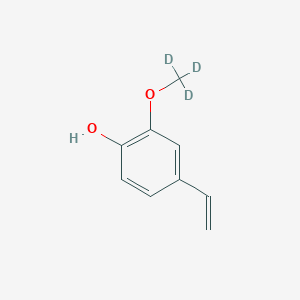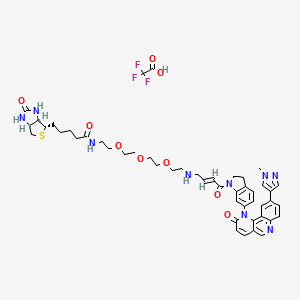
QL47B (Tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
QL47B (Tfa) is a biotinylated analogue of QL47, which is a potent inhibitor of Bruton tyrosine kinase (BTK). This compound has shown significant anti-tumor activity and is primarily used in scientific research for its inhibitory effects on BTK .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of QL47B (Tfa) involves the biotinylation of QL47.
Industrial Production Methods: Industrial production methods for QL47B (Tfa) are not extensively documented. it is typically produced in research laboratories and specialized chemical manufacturing facilities under stringent conditions to ensure high purity and activity .
Chemical Reactions Analysis
Types of Reactions: QL47B (Tfa) primarily undergoes inhibition reactions where it covalently binds to the BTK enzyme. This reaction is crucial for its anti-tumor activity .
Common Reagents and Conditions: The common reagents used in the synthesis of QL47B (Tfa) include biotinylation agents and solvents like dimethyl sulfoxide (DMSO). The reaction conditions typically involve controlled temperatures and pH to ensure the stability and activity of the compound .
Major Products Formed: The major product formed from the biotinylation of QL47 is QL47B (Tfa), which retains the inhibitory properties of the parent compound while adding the biotin moiety for enhanced biological activity .
Scientific Research Applications
QL47B (Tfa) is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a BTK inhibitor, making it valuable in the study of B-cell-related diseases such as B-cell lymphoma. The compound’s ability to inhibit BTK activity has made it a crucial tool in cancer research, particularly in understanding the molecular mechanisms of B-cell malignancies .
Mechanism of Action
QL47B (Tfa) exerts its effects by covalently binding to the cysteine residue (Cys481) in the active site of BTK. This binding inhibits the kinase activity of BTK, preventing the phosphorylation of downstream signaling molecules such as phospholipase C gamma 2 (PLCγ2). This inhibition leads to the suppression of B-cell receptor signaling, ultimately resulting in the inhibition of B-cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds:
- QL47
- Ibrutinib
- Acalabrutinib
- Zanubrutinib
Uniqueness: QL47B (Tfa) is unique due to its biotinylated structure, which enhances its biological activity and allows for more specific targeting in biological assays. Compared to other BTK inhibitors like Ibrutinib and Acalabrutinib, QL47B (Tfa) offers a distinct advantage in research applications due to its enhanced binding affinity and specificity .
Properties
Molecular Formula |
C48H56F3N9O9S |
|---|---|
Molecular Weight |
992.1 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H55N9O7S.C2HF3O2/c1-53-29-34(28-50-53)32-9-12-37-36(25-32)45-33(27-49-37)10-13-43(58)55(45)35-11-8-31-14-18-54(39(31)26-35)42(57)7-4-15-47-16-19-60-21-23-62-24-22-61-20-17-48-41(56)6-3-2-5-40-44-38(30-63-40)51-46(59)52-44;3-2(4,5)1(6)7/h4,7-13,25-29,38,40,44,47H,2-3,5-6,14-24,30H2,1H3,(H,48,56)(H2,51,52,59);(H,6,7)/b7-4+;/t38-,40-,44-;/m0./s1 |
InChI Key |
BHRQNJRHMUXAQR-QWRXSLQVSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)/C=C/CNCCOCCOCCOCCNC(=O)CCCC[C@H]7[C@@H]8[C@H](CS7)NC(=O)N8)C=C5.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=CCNCCOCCOCCOCCNC(=O)CCCCC7C8C(CS7)NC(=O)N8)C=C5.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


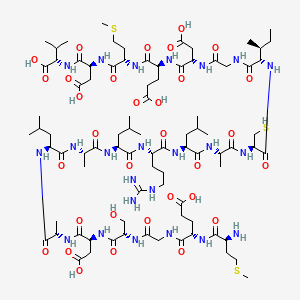


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexacosanethioate;azane](/img/structure/B15137664.png)

![methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B15137685.png)
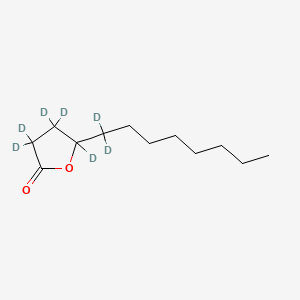
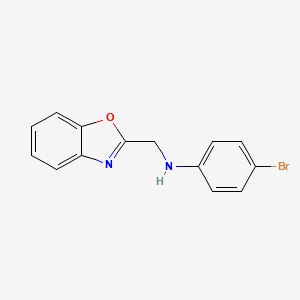
![N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15137698.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B15137702.png)
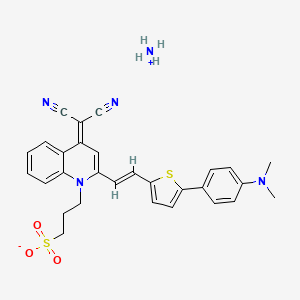
![trisodium;4-[3-[(E,1Z)-3-[(3E)-3-[3,3-bis[2-phenyl-1-(4-sulfonatobutyl)indol-3-yl]prop-2-enylidene]-2-chlorocyclopenten-1-yl]-1-[2-phenyl-1-(4-sulfonatobutyl)indol-1-ium-3-ylidene]prop-2-enyl]-2-phenylindol-1-yl]butane-1-sulfonate](/img/structure/B15137732.png)
